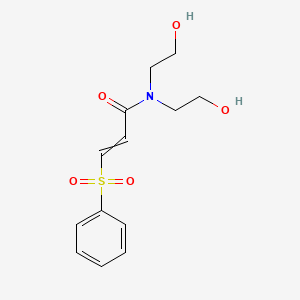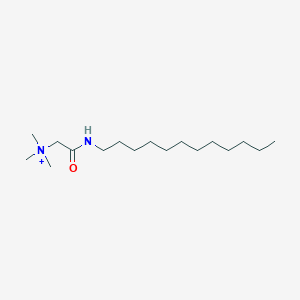
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its surface-active properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium typically involves the reaction of dodecylamine with a quaternizing agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves:
Reacting dodecylamine with methyl iodide: in an organic solvent like acetonitrile.
Heating the reaction mixture: to facilitate the quaternization process.
Purifying the product: through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of biological membranes and their interactions with surfactants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium involves its interaction with biological membranes. The quaternary ammonium group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction can lead to changes in membrane permeability and the modulation of membrane-bound enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure and function, used in various industrial and research applications.
Uniqueness
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to interact with biological membranes makes it particularly valuable in biomedical research and industrial applications.
Properties
CAS No. |
62572-89-8 |
|---|---|
Molecular Formula |
C17H37N2O+ |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
[2-(dodecylamino)-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(20)16-19(2,3)4/h5-16H2,1-4H3/p+1 |
InChI Key |
GEPTUQRCHXRPII-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
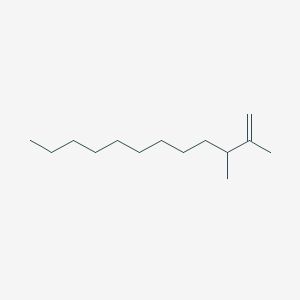
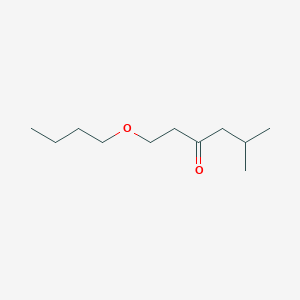


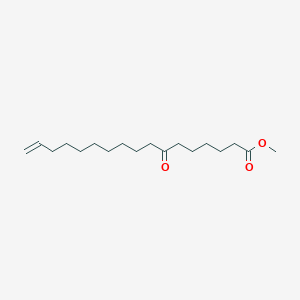
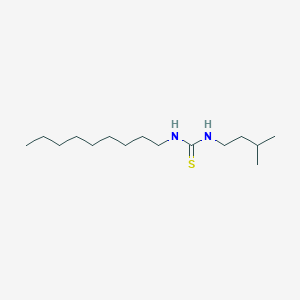
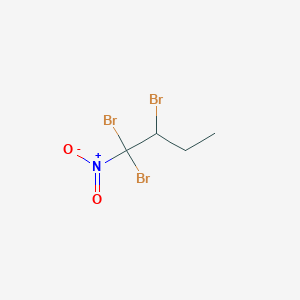
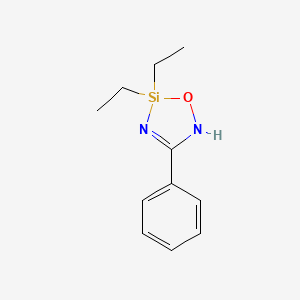

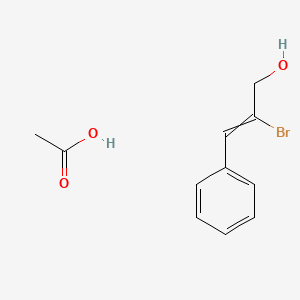

![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
